molecular formula C9H11BrO2 B14270517 2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione CAS No. 138768-13-5

2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione

Katalognummer: B14270517
CAS-Nummer: 138768-13-5
Molekulargewicht: 231.09 g/mol
InChI-Schlüssel: GHKUZRREDQDVGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione is an organic compound characterized by the presence of a brominated allyl group attached to a cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione typically involves the bromination of an allyl group followed by cyclization. One common method involves the reaction of 2-methylcyclopentane-1,3-dione with 2-bromopropene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide are used under mild conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include epoxides and hydroxylated derivatives.

    Reduction Reactions: Products include alcohols and alkanes.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione involves its interaction with various molecular targets. The brominated allyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Bromoprop-2-en-1-yl)benzene
  • 2-(2-Bromoprop-2-en-1-yl)propane
  • 2-(2-Bromoprop-2-en-1-yl)cyclohexane

Uniqueness

2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione is unique due to its combination of a brominated allyl group and a cyclopentane ring. This structure imparts specific reactivity and stability, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of products further distinguishes it from similar compounds.

Eigenschaften

CAS-Nummer

138768-13-5

Molekularformel

C9H11BrO2

Molekulargewicht

231.09 g/mol

IUPAC-Name

2-(2-bromoprop-2-enyl)-2-methylcyclopentane-1,3-dione

InChI

InChI=1S/C9H11BrO2/c1-6(10)5-9(2)7(11)3-4-8(9)12/h1,3-5H2,2H3

InChI-Schlüssel

GHKUZRREDQDVGH-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)CCC1=O)CC(=C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.